![molecular formula C22H16N2O6 B613566 5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid CAS No. 1301739-86-5](/img/structure/B613566.png)
5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid
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Overview
Description
5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid is a compound that contains a fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a carbamate, which is frequently used as a protecting group for amines .
Chemical Reactions Analysis
In the context of peptide synthesis, the Fmoc group is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by the presence of the Fmoc group . The fluorenyl group is highly fluorescent, which makes certain UV-inactive compounds suitable for analysis by reversed-phase HPLC .
Scientific Research Applications
Solid Phase Peptide Synthesis (SPPS)
Fmoc-2-NA plays a crucial role in SPPS , a method for synthesizing peptides. The Fmoc group serves as a temporary protecting group for amino acids during the automated synthesis process . This method is particularly useful for producing peptides with unnatural modifications or site-specific tags, which are essential for various studies, including cell signaling, antibody development, and biomarker research .
Development of Epitope-Specific Antibodies
In immunology, Fmoc-2-NA is used to synthesize peptides that mimic specific epitopes. These synthetic peptides are then employed to generate antibodies that can recognize these epitopes, aiding in the development of diagnostic tools and vaccines .
Cell Biology Research
Fmoc-2-NA-derived peptides are instrumental in cell biology research. They can be used to study cell signaling pathways, investigate the interaction of peptides with other molecules, and understand the mechanisms of diseases at the molecular level .
NMR Structural Research
Synthetic peptides containing Fmoc-2-NA are used in NMR (Nuclear Magnetic Resonance) structural research. They allow for the detailed study of peptide structures and dynamics, which is vital for understanding their function and designing new drugs .
Materials Science
The self-assembling properties of peptides make them increasingly important in materials science. Fmoc-2-NA can be used to synthesize peptides that form gels, fibers, or other nanostructures with potential applications in biotechnology and nanotechnology .
Drug Development
Peptides synthesized using Fmoc-2-NA are also explored for their therapeutic potential. Their biological activities, such as antimicrobial, antithrombotic, and antioxidant properties, make them candidates for drug development .
Biochemical Studies
The ability to synthesize large quantities of peptides with Fmoc-2-NA facilitates biochemical studies that require significant amounts of peptides, such as interaction studies and biological testing .
Organic Reaction Triggering in Microdroplets
Recent research has shown that Fmoc-2-NA can be involved in organic reactions within charged microdroplets. Water in these microdroplets can promote the detachment of the Fmoc group from amino acids, opening new avenues for organic synthesis .
Mechanism of Action
Target of Action
The primary target of 5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid, also known as Fmoc-amino acid, is the amino group of amino acids . The Fmoc group is used as a protecting group for the amino group during peptide synthesis .
Mode of Action
The Fmoc group interacts with its target by attaching to the amino group of an amino acid, thereby protecting it during the peptide synthesis process . This protection is crucial as it prevents unwanted reactions from occurring during the synthesis process. The Fmoc group is base-labile , meaning it can be removed under basic conditions . This allows for the selective removal of the Fmoc group when desired, enabling the continuation of the peptide synthesis process .
Biochemical Pathways
The Fmoc group plays a significant role in the chemical synthesis of peptides . It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group provides this protection, allowing for the efficient synthesis of peptides .
Pharmacokinetics
The fmoc group is known to be stable under acidic conditions and can be removed under basic conditions . This suggests that the bioavailability of Fmoc-amino acids could be influenced by the pH of the environment.
Future Directions
The Fmoc strategy is the most used strategy in solid phase peptide synthesis (SPPS) and remains valid even forty years after its implementation . Thanks to the constant development and improvement in reagents and strategies for the different steps, the future directions of this compound and its derivatives are promising .
properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6/c25-21(26)18-11-13(9-10-20(18)24(28)29)23-22(27)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,23,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLLUZHKDVNVCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid |
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